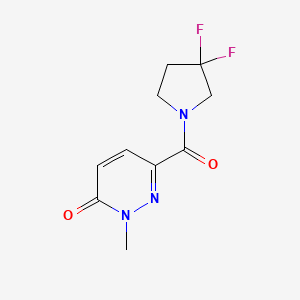

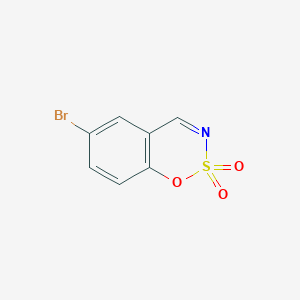

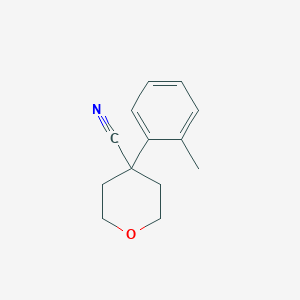

6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Molecular Docking A study by Flefel et al. (2018) focused on synthesizing a series of novel pyridine derivatives, aiming to explore their antimicrobial and antioxidant activities. While the specific compound was not directly synthesized, the methodologies used in creating similar pyridine-based compounds offer insights into potential synthetic pathways and applications in drug discovery, particularly in targeting protein interactions through molecular docking studies (E. M. Flefel et al., 2018).

Crystal Structure Analysis In another research by Jeon et al. (2015), the crystal structure of pymetrozine, a compound sharing a pyridine core similar to the one of interest, was analyzed. This study's findings contribute to the understanding of how structural variations in pyridine derivatives can influence their physical properties and interactions, which is crucial for designing compounds with desired biological activities (Youngeun Jeon et al., 2015).

Inhibitors of Biological Processes Research conducted by Latli et al. (2017) focused on developing inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a critical target for type-2 diabetes treatment. Although not directly related to the specific compound, this study exemplifies how pyridine derivatives are crucial in medicinal chemistry for their role in modulating enzymatic activity, highlighting potential application areas for similar compounds (B. Latli et al., 2017).

Metal-Assisted Electrocyclic Reactions A notable study by Pal et al. (2000) demonstrated the metal-assisted electrocyclic reaction in a CN–NC–CN system, showcasing the versatility of pyridine derivatives in forming complex structures through metal coordination. This research opens avenues for utilizing similar compounds in catalysis and the development of coordination complexes (P. K. Pal et al., 2000).

Regioselective Nucleophilic Substitution The work of Schlosser et al. (2005) on regioselective nucleophilic substitution in halopyridines demonstrates the strategic manipulation of pyridine derivatives for synthetic chemistry applications. This study's approach to controlling reaction sites on the pyridine ring can be instrumental in the functionalization of compounds like 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (M. Schlosser et al., 2005).

Properties

IUPAC Name |

6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3O2/c1-14-8(16)3-2-7(13-14)9(17)15-5-4-10(11,12)6-15/h2-3H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIGOYGVNRMGRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

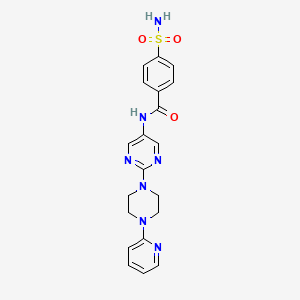

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

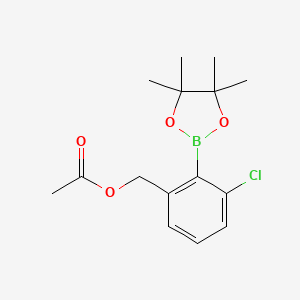

![4-[butyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2822861.png)